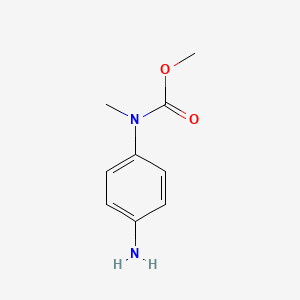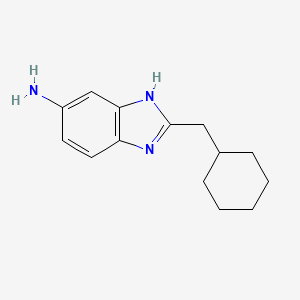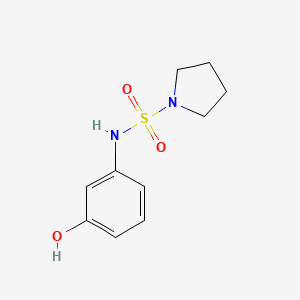![molecular formula C11H9N5O3 B1414953 (2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid CAS No. 1030420-11-1](/img/structure/B1414953.png)
(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Overview
Description
The compound “(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been found to exhibit significant biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . A specific compound in this class, known as WS-10, has been discovered to selectively modulate ABCB1-mediated multidrug resistance .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has explored the synthesis of various derivatives of triazolopyrimidine, a class to which our compound of interest belongs. Britsun et al. (2006) demonstrated the formation of different triazolopyrimidine derivatives through reactions involving 3-oxo-N-phenylbutanethioamide and 5-amino-1H-1,2,4-triazoles in acetic acid, indicating potential pathways for synthesizing related compounds (Britsun et al., 2006). Additionally, Amr et al. (2016) focused on the synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]-pyrimidine, further contributing to our understanding of the structural characteristics of these compounds (Amr et al., 2016).
Potential Pharmaceutical Applications
Significant research has been conducted on the pharmaceutical applications of triazolopyrimidine derivatives. Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and assessed its antibacterial activity, demonstrating the potential medical applications of such compounds (Lahmidi et al., 2019). This aligns with the study by Riyadh (2011), who synthesized N-arylpyrazole-containing enaminones and evaluated their antitumor and antimicrobial activities, suggesting the therapeutic potential of triazolopyrimidine-based compounds (Riyadh, 2011).
Advanced Material Science Applications
In the field of material science, Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities, hinting at their potential utility in developing new materials with built-in antimicrobial properties (Komykhov et al., 2017).
Mechanism of Action
Target of action
The [1,2,4]triazolo[1,5-a]pyrimidines are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins . The specific target of “(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid” would depend on its specific structure and functional groups.
Mode of action
The mode of action of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and its target. They may act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
[1,2,4]triazolo[1,5-a]pyrimidines can affect a variety of biochemical pathways, depending on their specific targets. They have been found to have antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound. These properties would determine the bioavailability of the compound .
Result of action
The molecular and cellular effects of [1,2,4]triazolo[1,5-a]pyrimidines can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
The action, efficacy, and stability of [1,2,4]triazolo[1,5-a]pyrimidines can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Safety and Hazards
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines, including “(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid”, present a promising area for future research due to their significant biological activities . Further studies could focus on elucidating the specific synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile of this specific compound.
Biochemical Analysis
Biochemical Properties
(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways. For instance, it has shown potential in inhibiting influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it has been reported to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. This compound has been found to affect metabolic flux and alter metabolite levels in cells . For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys . The localization and accumulation of this compound are influenced by its interactions with transport proteins and cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .
properties
IUPAC Name |
2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c1-6-13-11-12-4-7-8(16(11)14-6)2-3-15(10(7)19)5-9(17)18/h2-4H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYZHXFUWFZFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)
![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)

![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)





![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)



